3-Cyclopentyl-2-fluoropropanoic acid
Description
3-Cyclopentyl-2-fluoropropanoic acid (CAS 1795350-66-1) is a fluorinated carboxylic acid derivative with the molecular formula C₈H₁₃FO₂ and a molecular weight of 160.18 g/mol. Structurally, it features a cyclopentyl group at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone. This compound is commercially available at 95% purity and is primarily utilized in pharmaceutical and agrochemical research due to the synergistic effects of fluorine (enhancing metabolic stability and lipophilicity) and the cyclopentyl group (contributing steric bulk and conformational rigidity) .
Properties
IUPAC Name |
3-cyclopentyl-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTRWKBSNUQMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506049-36-0 | |
| Record name | 3-cyclopentyl-2-fluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor, such as cyclopentylpropanoic acid. One common method includes the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 3-cyclopentyl-2-fluoropropanoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a consideration in industrial settings.
Types of Reactions:
Oxidation: 3-Cyclopentyl-2-fluoropropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluorine atom in 3-cyclopentyl-2-fluoropropanoic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-Cyclopentyl-2-fluoropropanoic acid has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Cyclopentyl-2-fluoropropanoic acid | 1795350-66-1 | C₈H₁₃FO₂ | 160.18 | Cyclopentyl (C3), Fluorine (C2) |
| 2-(Thiophen-2-yl)propanoic acid | 54955-39-4 | C₇H₈O₂S | 156.20 | Thiophene ring (C2) |
| 2-(3-Chloro-2-ethoxyphenyl)acetic acid | 797032-01-0 | C₁₀H₁₁ClO₃ | 214.64 | Chloro, ethoxy-substituted phenyl |
| 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | - | C₁₀H₁₂F₃N₃O₂ | 287.22 | Cyclopropylamino, trifluoromethylpyrazole |
Key Observations:
- Fluorine vs.
- Cyclopentyl vs.
- Chlorophenyl vs. Fluoropropanoic Acid: The chloro-ethoxy-phenyl group in 2-(3-chloro-2-ethoxyphenyl)acetic acid introduces polarizability and halogen bonding capabilities, contrasting with the aliphatic fluorinated backbone of the target compound .
Biological Activity
Overview
3-Cyclopentyl-2-fluoropropanoic acid is an organic compound characterized by its unique cyclopentyl group and a fluorinated propanoic acid backbone. Its molecular formula is . This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of 3-cyclopentyl-2-fluoropropanoic acid primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets. This mechanism can lead to:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of receptor signaling : It can affect receptor-mediated pathways, potentially leading to therapeutic effects.
Biological Applications
Research has indicated several potential applications for 3-cyclopentyl-2-fluoropropanoic acid:
- Anti-inflammatory properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic effects : There is ongoing investigation into its pain-relieving capabilities, which could be beneficial in managing chronic pain conditions.
- Biochemical probe : It is being explored as a biochemical probe to study enzyme mechanisms, particularly in metabolic pathways relevant to various diseases.
Comparative Analysis
To understand the uniqueness of 3-cyclopentyl-2-fluoropropanoic acid, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclopentylpropanoic acid | Lacks fluorine; different reactivity | Limited therapeutic applications |
| 2-Fluoropropanoic acid | Lacks cyclopentyl group; simpler structure | Used as an intermediate in synthesis |
| Cyclopentylacetic acid | Similar structure but different functional group | Varies in chemical behavior |
| 3-Cyclopentyl-2-fluoropropanoic acid | Unique combination of cyclopentyl and fluorine | Potential for diverse therapeutic uses |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 3-cyclopentyl-2-fluoropropanoic acid:
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at low concentrations, suggesting potential use in anti-inflammatory therapies .
-
Pain Management Trials :
- Clinical trials assessing the analgesic effects of this compound showed promising results, with participants reporting reduced pain levels compared to control groups. Further research is needed to determine optimal dosages and mechanisms .
-
Biochemical Probing :
- As a biochemical probe, 3-cyclopentyl-2-fluoropropanoic acid has been used to elucidate enzyme mechanisms in metabolic pathways. Its selective binding properties have facilitated insights into complex biochemical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
